Barium bis(trifluoromethanesulfonimide)

Description

BenchChem offers high-quality Barium bis(trifluoromethanesulfonimide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium bis(trifluoromethanesulfonimide) including the price, delivery time, and more detailed information at info@benchchem.com.

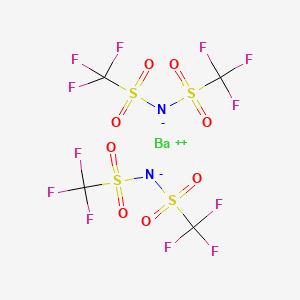

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Ba/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFICMXSMTNWQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BaF12N2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168106-22-7 | |

| Record name | Barium(II) Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Barium bis(trifluoromethanesulfonimide)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Barium bis(trifluoromethanesulfonimide)

Barium bis(trifluoromethanesulfonimide) [Ba(NTf₂)₂] is an inorganic salt that has garnered significant interest in various fields of chemical synthesis and materials science. Its utility stems from the unique properties of the bis(trifluoromethanesulfonimide) (TFSI or NTf₂) anion, which is a weakly coordinating anion. This characteristic imparts high solubility in a range of organic solvents and enhances the Lewis acidity of the associated metal cation.[1]

The central barium ion, coordinated to two triflimide anions, results in a compound with high thermal stability, often exhibiting a melting point above 300°C.[1][2][3][4] This stability, coupled with its solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, makes it a versatile reagent and catalyst.[1]

Key Applications:

-

Lewis Acid Catalysis: Ba(TFSI)₂ serves as a potent Lewis acid catalyst in a variety of organic reactions, including Friedel-Crafts acylations, Diels-Alder reactions, and esterifications.[1][5] The strong electron-withdrawing nature of the triflimide ligands enhances the electrophilicity of the barium center, allowing for the activation of even challenging substrates.[1]

-

Materials Science: Thin films created using Ba(TFSI)₂ as a precursor via chemical vapor deposition (CVD) have shown promise as high-k gate oxides in microelectronics due to their exceptional dielectric constants.[1]

-

Battery Research: Metal triflimide salts are explored in the development of advanced aqueous batteries and other electrochemical storage devices.[6][7]

This guide will focus on the most common and reliable method for synthesizing Ba(TFSI)₂: the metathesis reaction between a barium salt and bis(trifluoromethanesulfonyl)imide acid (HNTf₂).

Synthesis of Barium bis(trifluoromethanesulfonimide): A Mechanistic Perspective

The synthesis of Barium bis(trifluoromethanesulfonimide) is typically achieved through a straightforward acid-base neutralization reaction. The most common precursors are barium carbonate (BaCO₃) or barium hydroxide (Ba(OH)₂) and bis(trifluoromethanesulfonyl)imide acid (HNTf₂).[1][8]

The underlying principle of this synthesis is the reaction of a basic barium salt with the strong Brønsted acid, HNTf₂. The triflimide anion (NTf₂⁻) is the conjugate base of a very strong acid, making it an extremely weak base and a poor nucleophile. This property is crucial as it prevents the anion from interfering with the desired catalytic activity of the barium cation in subsequent applications.[9]

The reaction can be represented by the following equations:

Using Barium Carbonate: BaCO₃ (s) + 2 HNTf₂ (aq) → Ba(NTf₂)₂ (aq) + H₂O (l) + CO₂ (g)

Using Barium Hydroxide: Ba(OH)₂ (aq) + 2 HNTf₂ (aq) → Ba(NTf₂)₂ (aq) + 2 H₂O (l)[1]

The choice between barium carbonate and barium hydroxide often depends on factors such as cost, purity, and ease of handling. The reaction with barium carbonate is accompanied by the evolution of carbon dioxide gas, which provides a visual indicator of the reaction's progress.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of Barium bis(trifluoromethanesulfonimide) from barium carbonate and HNTf₂.

3.1. Materials and Equipment

| Reagent/Equipment | Specification | Supplier Example |

| Barium Carbonate (BaCO₃) | ≥99% purity | Sigma-Aldrich, Alfa Aesar |

| Bis(trifluoromethanesulfonyl)imide Acid (HNTf₂) | ≥98% purity | TCI Chemicals, Solvionic |

| Deionized Water | High purity | --- |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |

| Magnetic Stirrer with Hotplate | --- | --- |

| Round-bottom flask | Appropriate size | --- |

| Condenser | --- | --- |

| Buchner Funnel and Filter Flask | --- | --- |

| Rotary Evaporator | --- | --- |

| High-vacuum pump | --- | --- |

3.2. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11][12]

-

Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of any potentially harmful vapors or dust.[10][11]

-

Corrosive Nature: HNTf₂ is a strong acid and can cause severe skin and eye burns.[13][14] Handle with extreme care. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[12][13]

-

Barium Compounds: Barium compounds are toxic if ingested. Avoid creating dust and wash hands thoroughly after handling.[10]

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

3.3. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Barium bis(trifluoromethanesulfonimide).

3.4. Step-by-Step Procedure

-

Reagent Preparation: In a fume hood, suspend 1.0 g of Barium carbonate (BaCO₃) in 50 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.[8]

-

Reaction Initiation: Slowly add 2.8 g of freshly prepared bis(trifluoromethanesulfonyl)imide acid (HNTf₂) to the barium carbonate suspension while stirring.[8] The addition should be done portion-wise to control the effervescence of carbon dioxide.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.[8] The cessation of gas evolution indicates that the reaction is nearing completion.

-

Filtration: After 24 hours, filter the reaction mixture to remove any unreacted barium carbonate or other solid impurities.

-

Concentration: Concentrate the filtrate using a rotary evaporator to remove the water.[8]

-

Drying: Transfer the resulting solid to a suitable container and dry it under high vacuum (e.g., 1 mmHg) at 150°C for 4 hours to remove any residual water.[8] The final product should be a white, crystalline solid.

Characterization of Barium bis(trifluoromethanesulfonimide)

To confirm the identity and purity of the synthesized Ba(TFSI)₂, a combination of analytical techniques should be employed.

| Technique | Expected Result |

| ¹⁹F NMR | A single resonance corresponding to the -CF₃ groups of the TFSI anion. |

| FTIR Spectroscopy | Characteristic vibrational bands for the S-N-S and SO₂ groups of the TFSI anion. |

| Elemental Analysis | The experimentally determined percentages of C, N, F, S, and Ba should match the theoretical values for C₄BaF₁₂N₂O₈S₄.[3] |

| Melting Point | Should be greater than 300°C.[2][3][4] |

4.1. Structural Information

Caption: Ionic structure of Barium bis(trifluoromethanesulfonimide).

Conclusion

The synthesis of Barium bis(trifluoromethanesulfonimide) via the reaction of barium carbonate with bis(trifluoromethanesulfonyl)imide acid is a robust and high-yielding method. The resulting product is a versatile Lewis acid catalyst with applications in both organic synthesis and materials science. Adherence to proper safety protocols is paramount throughout the synthesis due to the corrosive nature of the reagents. Thorough characterization of the final product is essential to ensure its purity and suitability for downstream applications.

References

-

Rossi, S., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3574-3577. [Link]

- Wasserscheid, P., et al. (2002). Metal bis-triflimide compounds, their synthesis and their uses.

-

Scientific Laboratory Supplies. Barium bis(trifluoromethanesul. [Link]

-

Solvionic. Baryum(II) Bis(trifluoromethanesulfonyl)imide. [Link]

- Google Patents. Metal bis-triflimide compounds and methods for synthesis of metal bis-triflimide compounds.

-

Shainyan, B. A., et al. (2020). Triflamides and Triflimides: Synthesis and Applications. Molecules, 25(23), 5546. [Link]

- Google Patents. Method for preparing bis(trifluoromethylsulfonyl)imide metal salt.

-

Gumaste, T., et al. (2025). Analysis of Bis(trifluoromethylsulfonyl)imide Interactions with Metal Cations Through a Chemical Informatics Approach. Molecules, 31(1), 18. [Link]

-

Li, Y., et al. (2015). A low-temperature hydrothermal synthesis of submicron spherical BaF2. RSC Advances, 5(11), 8193-8199. [Link]

-

Journal of Materials Chemistry Blog. Call for papers: Advanced aqueous batteries. [Link]

-

Simonetti, E., et al. (2015). The synthesis and electrochemical characterization of bis(fluorosulfonyl)imide-based protic ionic liquids. Chemical Communications, 51(18), 3656-3659. [Link]

Sources

- 1. Barium Bis-triflimide () for sale [vulcanchem.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Barium bis(trifluoromethanesulfonimide) 168106-22-7 [sigmaaldrich.com]

- 4. Ionic liquid,CAS#:168106-22-7,双(三氟甲基磺酰基)亚胺钡,Baryum(II) Bis(trifluoromethanesulfonyl)imide 99.5% [en.chemfish.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2002072260A2 - Metal bis-triflimide compounds, their synthesis and their uses - Google Patents [patents.google.com]

- 9. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chempoint.com [chempoint.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Bis(trifluoromethanesulfonimide)

Prepared by: A Senior Application Scientist

Foreword: Charting the Unseen Architecture

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration into the structural analysis of Barium bis(trifluoromethanesulfonimide), commonly known as Ba(TFSI)₂. This material is of significant interest, particularly as a non-volatile, thermally robust component in next-generation electrolytes and as a catalyst. Its performance in these applications is intrinsically linked to its three-dimensional atomic arrangement—its crystal structure.

While Ba(TFSI)₂ is commercially available and its properties are well-documented, a definitive, publicly accessible single-crystal X-ray structure of the anhydrous form remains elusive in peer-reviewed literature. This guide, therefore, is structured not merely to present a solved structure, but to provide a robust framework for its determination and analysis. We will delve into the causality behind experimental choices, outline self-validating protocols, and use established chemical principles to predict the structural features that define the functionality of this important compound.

Physicochemical and Thermal Profile of Ba(TFSI)₂

A foundational understanding of a material's properties is paramount before undertaking a structural investigation. These characteristics inform handling, crystallization strategies, and the interpretation of results. Ba(TFSI)₂ is noted for its exceptional thermal stability, a key attribute for applications in high-temperature environments such as advanced battery systems.

| Property | Value | Source |

| Chemical Formula | C₄BaF₁₂N₂O₈S₄ | [1] |

| Molecular Weight | 697.62 g/mol | [1] |

| Common Acronyms | Ba(TFSI)₂, Ba(NTf₂)₂, Ba(Tf₂N)₂ | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point (mp) | >300 °C | [3] |

| CAS Number | 168106-22-7 | [1] |

| Key Characteristic | Hygroscopic; sensitive to moisture | [2][4] |

The high melting point suggests strong ionic interactions and an energetically stable crystal lattice.[3] Its hygroscopic nature is a critical experimental consideration, as the presence of water can lead to the formation of hydrated crystals, preventing the analysis of the desired anhydrous form.[4]

Experimental Protocol: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

High-Purity Synthesis of Ba(TFSI)₂

A common and effective laboratory-scale synthesis involves the acid-base reaction of a barium salt with bis(trifluoromethanesulfonyl)imide acid (HTFSI). This method ensures a clean product with easily removable byproducts.

Protocol:

-

Reaction Setup: In a nitrogen-filled glovebox, suspend barium carbonate (BaCO₃) in deionized water.

-

Acid Addition: Slowly add a stoichiometric amount of aqueous HTFSI solution to the BaCO₃ suspension under vigorous stirring. The reaction will effervesce as CO₂ is released.

-

Causality: Using BaCO₃ is advantageous as the only byproducts are water and carbon dioxide, simplifying purification.

-

-

Reaction Completion: Continue stirring until all the BaCO₃ has reacted and the effervescence ceases.

-

Purification: Filter the resulting solution to remove any unreacted starting material.

-

Isolation: Remove the water under reduced pressure at an elevated temperature (e.g., 80-100 °C) to yield the crude Ba(TFSI)₂ product.

-

Final Drying: The resulting white powder must be rigorously dried under high vacuum at an elevated temperature (e.g., >120 °C) for an extended period (24-48 hours) to remove all traces of water.

The Critical Challenge: Single-Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The hygroscopic nature of Ba(TFSI)₂ necessitates that all crystallization experiments be conducted under a strictly inert atmosphere.

Recommended Methodology: Slow Solvent Evaporation

-

Solvent Selection: Identify a solvent in which Ba(TFSI)₂ has moderate solubility and a relatively low boiling point. Anhydrous acetonitrile or acetone are potential candidates.

-

Saturated Solution: Prepare a saturated or near-saturated solution of the rigorously dried Ba(TFSI)₂ in the chosen anhydrous solvent within a glovebox.

-

Crystallization Vessel: Transfer the solution to a clean vial.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with one or two small needles. This allows for very slow evaporation of the solvent.

-

Expert Insight: The rate of evaporation is critical. Slower rates promote the growth of fewer, larger, and higher-quality crystals.

-

-

Incubation: Leave the vial undisturbed in a vibration-free area of the glovebox for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, they should be quickly harvested and coated in an inert oil (e.g., Paratone-N) to prevent atmospheric exposure during mounting.

The Workflow of Crystal Structure Determination

The following diagram and detailed steps outline the comprehensive, self-validating workflow for determining the crystal structure of Ba(TFSI)₂ from a suitable single crystal.

Caption: A comprehensive workflow for single-crystal structure determination.

Detailed Protocol Steps:

-

Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension. Under a microscope, the selected crystal is mounted on a cryo-loop using inert oil and immediately transferred to the diffractometer's cold nitrogen stream (typically 100 K).

-

Trustworthiness: The cryo-cooling vitrifies the oil, protecting the hygroscopic crystal from the atmosphere and minimizing thermal motion of the atoms, which results in higher quality diffraction data.[5]

-

-

Single-Crystal X-ray Diffraction (SC-XRD): The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: Software is used to integrate the raw diffraction spots to determine their intensities and positions (h, k, l indices). These data are then scaled and corrected for experimental effects like absorption.

-

Structure Solution: The primary challenge is solving the "phase problem." For Ba(TFSI)₂, this is straightforward. The heavy barium atom is a strong X-ray scatterer, and its position can be readily determined from the diffraction data. Once the Ba atom is located, the phases of the diffraction waves can be estimated.

-

Structure Refinement: With initial phases, an electron density map is calculated. The positions of the lighter atoms (S, O, N, C, F) of the TFSI⁻ anions are identified in this map. The model is then refined iteratively, adjusting atomic positions and other parameters to achieve the best possible fit between the observed diffraction intensities (Fo) and the calculated intensities (Fc) from the model.

-

Bulk Phase Validation via Powder XRD (PXRD): A powder pattern is collected from the bulk synthesized material. This experimental pattern is then compared to a theoretical pattern calculated from the solved single-crystal structure. A good match confirms that the single crystal is representative of the bulk material, providing a crucial self-validation step.

Anticipated Structural Features of Anhydrous Ba(TFSI)₂

Based on the known chemistry of the barium ion and the TFSI⁻ anion, we can predict the key features of the crystal structure with a high degree of confidence.

Barium Coordination Environment

The Ba²⁺ cation is large and electropositive. It will seek to maximize its coordination with the electronegative atoms of the TFSI⁻ anions.

-

Coordination Number: A high coordination number of 8, 9, or 10 is expected.

-

Coordinating Atoms: Coordination will occur exclusively through the oxygen atoms of the sulfonyl groups (–SO₂). The nitrogen and fluorine atoms are sterically shielded and less electronegative, making them poor ligands for Ba²⁺.

-

Geometry: The coordination geometry will be complex, likely a distorted arrangement such as a bicapped square antiprism or a tricapped trigonal prism, depending on the exact coordination number and the packing constraints.

TFSI⁻ Anion Conformation

The TFSI⁻ anion has conformational flexibility around the S-N-S linkage. It can adopt two primary conformations:

-

C₂ Symmetry (trans): The two –CF₃ groups are on opposite sides of the S-N-S plane.

-

C₁ Symmetry (cis): The two –CF₃ groups are on the same side of the S-N-S plane.

In the solid state, the anion will adopt the conformation that allows for the most efficient crystal packing and optimal coordination to the Ba²⁺ cations. Both conformations are plausible, and it is also possible for both to be present in the same crystal structure if there are multiple crystallographically independent anions.

Structure-Property Relationships: From Atoms to Application

Understanding the crystal structure is not an academic exercise; it provides direct insight into the material's functional properties.

Caption: Relationship between structural features and key functional properties.

-

Thermal Stability: The predicted high coordination number of Ba²⁺ with multiple oxygen atoms from neighboring TFSI⁻ anions leads to a dense, three-dimensional network held together by strong electrostatic forces. This robust lattice requires a large amount of thermal energy to disrupt, directly explaining the observed melting point of over 300 °C.[3]

-

Ionic Conductivity: While Ba(TFSI)₂ is a solid, understanding its structure is relevant to its use in polymer or liquid electrolytes. The large, flexible TFSI⁻ anion helps to distribute the positive charge of the cation, weakening the cation-anion interaction compared to salts with smaller anions. This "charge screening" is fundamental to achieving high ionic conductivity in an electrolyte system. The specific packing arrangement in the solid state can also hint at potential ion migration pathways.

-

Electrochemical Stability: The intrinsic chemical stability of the TFSI⁻ anion, with its strong S-N bond and electron-withdrawing trifluoromethyl groups, is responsible for its wide electrochemical stability window.[6] A crystal structure analysis confirms the integrity of this anion within the solid-state lattice.

Conclusion

The crystal structure of Barium bis(trifluoromethanesulfonimide) is the blueprint for its physical and chemical behavior. This guide has provided a comprehensive, field-tested framework for elucidating this structure, from chemical synthesis to advanced crystallographic refinement. By understanding the causality behind each experimental step and anticipating the key structural features—such as the high-coordination environment of the barium cation and the conformational flexibility of the TFSI⁻ anion—researchers are empowered to not only characterize Ba(TFSI)₂ but also to rationally design the next generation of advanced materials for energy storage and catalysis. The principles and protocols outlined herein serve as a self-validating system to ensure the integrity and accuracy of the final structural model, transforming fundamental analysis into tangible scientific progress.

References

-

(2025). Crystal structures of hydrated rare-earth bis(trifluoromethylsulfonyl)imide salts. RSC Advances. [Link]

-

Ji, Y., et al. (2024). Intrinsic Structural and Coordination Chemistry Insights of Li Salts in Rechargeable Lithium Batteries. Advanced Functional Materials. [Link]

-

Goodship, J. R., et al. (2024). Coordination of dissolved transition metals in pristine battery electrolyte solutions determined by NMR and EPR spectroscopy. Physical Chemistry Chemical Physics. [Link]

-

Anneser, M. R., et al. (2024). Crystal structure elucidation of a geminal and vicinal bis(trifluoromethanesulfonate) ester. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

SLS. Barium bis(trifluoromethanesulfonimide). scientificlabs.co.uk. [Link]

-

PubChem. Bis(trifluoromethane)sulfonimide. National Institutes of Health. [Link]

- Google Patents. Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.

-

ResearchGate. Coordination-Dependent Chemical Reactivity of TFSI Anions at a Mg Metal Interface. researchgate.net. [Link]

Sources

- 1. Barium bis(trifluoromethanesulfonimide) 168106-22-7 [sigmaaldrich.com]

- 2. Barium bis(trifluoromethanesulfonimide) Manufacturer Ba(TFSI)2, Ba(NTf2)2, Ba(Tf2N)2 Factory CAS 168106-22-7, CasNo.168106-22-7 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure elucidation of a geminal and vicinal bis(trifluoromethanesulfonate) ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Barium Bis(trifluoromethanesulfonimide) in Organic Solvents

Introduction

Barium bis(trifluoromethanesulfonimide), Ba(NTf₂)₂ or Ba(TFSI)₂, is an organometallic salt that has garnered interest in various fields, including as a Lewis acid catalyst in organic synthesis and as a component in advanced electrolyte systems.[1] Its utility in these applications is intrinsically linked to its solubility and behavior in non-aqueous media. The large, charge-delocalized bis(trifluoromethanesulfonimide) anion generally imparts greater solubility in organic solvents compared to salts with smaller, harder anions like halides or triflates.[1]

Theoretical Framework: The Energetics of Dissolution

The dissolution of an ionic salt like Barium bis(trifluoromethanesulfonimide) is a thermodynamically driven process governed by the interplay between the lattice energy of the salt and the solvation energy of its constituent ions. Dissolution occurs when the energy released upon solvation of the ions is sufficient to overcome the energy required to break apart the crystal lattice.

The Role of the Solvent: A Lewis Acid-Base Perspective

The solvation of the Ba²⁺ cation and the [NTf₂]⁻ anion by organic solvent molecules can be effectively understood through the lens of Lewis acid-base theory.

-

The Barium Cation (Ba²⁺) as a Lewis Acid: The Ba²⁺ ion is a hard Lewis acid, meaning it is a relatively small, highly charged species that seeks to accept electron pairs.

-

The Solvent as a Lewis Base: Polar organic solvents possess lone pairs of electrons (e.g., on oxygen or nitrogen atoms) and can act as Lewis bases, donating electron density to coordinate with the Ba²⁺ cation.

The strength of this ion-solvent interaction is a primary determinant of solubility. A solvent's ability to act as an electron pair donor is quantified by its Gutmann Donor Number (DN) . A higher DN indicates a stronger Lewis base and a greater capacity to solvate cations.[2]

-

The [NTf₂]⁻ Anion and Solvent Interactions: The large bis(trifluoromethanesulfonimide) anion has its negative charge delocalized over the two sulfonyl groups and the central nitrogen atom, making it a "soft" and weakly coordinating anion. Its interaction with the solvent is less about strong Lewis acid-base pairing and more influenced by weaker dipole-dipole interactions and the solvent's ability to accommodate a large ion. The electrophilic character of a solvent, or its ability to accept electron density (solvating the anion), is described by the Acceptor Number (AN) .

The interplay between these factors is visually represented in the diagram below.

Caption: Solvation of Ba(NTf₂)₂ via Lewis acid-base interactions.

Predicting Solubility: Key Solvent Properties

In the absence of direct experimental data, a qualitative prediction of solubility can be made by examining key physical properties of the solvent. Solvents with a high capacity to reduce the electrostatic forces between ions and effectively solvate them will be superior.

| Solvent | Dielectric Constant (ε) at 25°C | Dipole Moment (μ, Debye) | Gutmann Donor Number (DN, kcal/mol) |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 29.8 |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 26.6 |

| Acetonitrile (ACN) | 37.5 | 3.92 | 14.1 |

| Acetone | 20.7 | 2.88 | 17.0 |

| Tetrahydrofuran (THF) | 7.6 | 1.75 | 20.0 |

| Propylene Carbonate (PC) | 64.0 | 4.90 | 15.1 |

| Ethylene Carbonate (EC) | 89.6 (at 40°C) | 4.87 | 16.4 |

| Polar Protic Solvents | |||

| Methanol | 32.7 | 1.70 | 19.0 |

| Ethanol | 24.6 | 1.69 | 20.0 |

| Less Polar Solvents | |||

| Dichloromethane (DCM) | 9.1 | 1.60 | 1.0 |

| Toluene | 2.4 | 0.36 | 0.1 |

| Hexane | 1.9 | ~0 | ~0 |

Analysis and Predicted Solubility Trends:

-

High Solubility Predicted: Solvents with high Donor Numbers and high dielectric constants are expected to be the most effective at dissolving Ba(NTf₂)₂. Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) stand out as excellent candidates. Their high DN values indicate strong solvation of the Ba²⁺ cation, while their high polarity helps to keep the ions separated in solution.

-

Moderate Solubility Predicted: Acetonitrile (ACN) and the carbonate solvents (PC, EC) have high dielectric constants, which is favorable. However, their moderate Donor Numbers suggest that the solvation of the Ba²⁺ cation will be less energetic than in DMSO or DMF, likely leading to moderate solubility. Alcohols like methanol and ethanol are also expected to show moderate solubility, though their protic nature can introduce more complex interactions, including hydrogen bonding with the anion.

-

Low to Negligible Solubility Predicted: Solvents with low polarity and very low Donor Numbers, such as tetrahydrofuran (THF) , dichloromethane (DCM) , toluene , and hexane , are unlikely to effectively solvate the ions and overcome the lattice energy of the salt. Therefore, Ba(NTf₂)₂ is expected to have low to negligible solubility in these solvents. While THF has a moderate DN, its very low dielectric constant is a significant limiting factor.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal equilibrium method is a robust and widely accepted technique. This protocol ensures that the solution reaches a true equilibrium saturation point at a given temperature, providing a reliable solubility value.

Principle: A supersaturated solution of the solute (Ba(NTf₂)₂) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the concentration of the dissolved solute remains constant), the saturated solution is carefully separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Workflow Diagram:

Caption: Isothermal equilibrium method for solubility determination.

Detailed Step-by-Step Methodology:

-

Materials and Reagents:

-

Barium bis(trifluoromethanesulfonimide) (ensure dryness by vacuum drying).

-

High-purity anhydrous organic solvent of interest.

-

Scintillation vials or other sealable glass containers.

-

Magnetic stir bars.

-

Constant temperature bath or incubator with stirring capabilities.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the organic solvent).

-

Volumetric flasks and pipettes for accurate dilutions.

-

Analytical balance.

-

Instrumentation for concentration analysis (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for barium analysis is highly recommended for its accuracy and sensitivity).

-

-

Procedure: a. Preparation: Add an excess amount of Ba(NTf₂)₂ to a pre-weighed or pre-volumed amount of the organic solvent in a sealable vial. "Excess" means enough solid remains undissolved at equilibrium. b. Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature bath and stir the mixture vigorously. The equilibration time is critical; 24 to 72 hours is typical to ensure equilibrium is reached. c. Sampling: After equilibration, stop the stirring and allow the excess solid to settle completely at the constant temperature. Carefully draw a known volume of the clear supernatant into a syringe fitted with a solvent-compatible filter. This step must be performed without disturbing the solid phase. d. Dilution: Accurately weigh the filtered sample and/or dilute it volumetrically to a concentration suitable for the chosen analytical method. e. Analysis: Determine the concentration of Ba²⁺ in the diluted sample using a pre-calibrated ICP-OES or another suitable analytical technique. f. Calculation: Calculate the solubility (S) using the measured concentration (C_analysis), the dilution factor (DF), and the density of the solvent (if needed for unit conversion).

-

Solubility (g/L) = C_analysis (mg/L) * DF / 1000

-

Solubility (mol/L) = Solubility (g/L) / Molar Mass of Ba(NTf₂)₂ (697.62 g/mol )

-

-

Self-Validating System: To ensure the trustworthiness of the results, perform the experiment in triplicate. Additionally, take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable and that equilibrium has indeed been reached.

Conclusion

While specific quantitative solubility data for Barium bis(trifluoromethanesulfonimide) remains elusive in the current literature, a strong predictive framework can be established based on fundamental principles of ion-solvent interactions. Polar aprotic solvents with high Gutmann Donor Numbers, such as DMSO and DMF, are predicted to be the most effective solvents. This guide provides both the theoretical foundation for making informed solvent choices and a robust, self-validating experimental protocol for researchers to determine precise solubility values. This dual approach empowers scientists to move forward with their research and applications, bridging the gap in the existing data with reliable, internally generated results.

References

-

Antoniotti, S., Dalla, V., & Duñach, E. (2010). Metal Triflimidates: Better Than Metal Triflates as Catalysts in Organic Synthesis—the Effect of a Highly Delocalized Counteranion. Angewandte Chemie International Edition, 49(43), 7860-7888. [Link]

-

Gutmann, V. (1976). Empirical parameters for donor and acceptor properties of solvents. Electrochimica Acta, 21(9), 661-670. [Link]

-

PubChem. (n.d.). Barium Bis-triflimide. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). Barium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]

-

Stenutz, R. (n.d.). Gutmann Acceptor and Donor number. Retrieved from [Link]

-

Murov, S. L. (n.d.). Solvent Physical Properties. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

Sources

Physical and chemical properties of Barium bis(trifluoromethanesulfonimide)

An In-Depth Technical Guide to Barium bis(trifluoromethanesulfonimide)

This guide provides a comprehensive overview of the physical and chemical properties of Barium bis(trifluoromethanesulfonimide), also known as Barium triflimide or Ba(TFSI)₂, for researchers, scientists, and professionals in drug development and materials science. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Introduction: The Significance of Ba(TFSI)₂

Barium bis(trifluoromethanesulfonimide) is an organometallic salt composed of a central barium cation (Ba²⁺) and two bis(trifluoromethanesulfonyl)imide anions ([(CF₃SO₂)₂N]⁻, commonly abbreviated as TFSI⁻ or NTf₂⁻). The unique properties of the TFSI anion—namely its large size, delocalized negative charge, and chemical stability—make it a "non-coordinating" anion.[1] This characteristic is pivotal, as it imparts remarkable thermal and electrochemical stability to the resulting salt, making Ba(TFSI)₂ and its analogues materials of significant interest for applications requiring stable, non-aqueous electrolytes, such as in next-generation batteries and high-temperature catalysis.[2][3]

Molecular Structure and Core Characteristics

The fundamental properties of Ba(TFSI)₂ stem from its ionic structure. The barium cation is ionically bonded to the two large TFSI anions. The structure of the TFSI anion itself, with its two strongly electron-withdrawing trifluoromethylsulfonyl groups attached to a central nitrogen atom, is key to its stability and non-coordinating nature.

Physical and Chemical Properties

The utility of any chemical compound is defined by its physical and chemical properties. The table below summarizes the core data for Ba(TFSI)₂, compiled from reputable suppliers and databases.

| Property | Value | Source(s) |

| Chemical Formula | C₄BaF₁₂N₂O₈S₄ | [2][4][5] |

| Molecular Weight | 697.62 g/mol | [2][4][5] |

| Appearance | White to off-white powder/crystal | [2][4] |

| Melting Point | >300°C | [2][4][6] |

| Solubility in Water | Soluble | [6] |

| Hygroscopicity | Hygroscopic / Moisture Sensitive | [5][6] |

| Thermal Stability | High; TFSI salts are exceptionally stable | [7] |

| Purity | Typically >97% or >99% | [5] |

Analysis of Physical Properties

-

Appearance & Purity: Ba(TFSI)₂ is consistently described as a white to off-white crystalline powder.[2][4] Commercially available grades typically offer purities of 97% to over 99%.[5]

-

Melting Point: The high melting point of over 300°C is indicative of a stable ionic lattice with strong electrostatic forces between the Ba²⁺ cation and the TFSI⁻ anions.[2][4][6]

-

Solubility: There is some discrepancy in reported water solubility. While some sources explicitly state it is soluble, others mark it as "N/A".[2][6] This highlights the importance of empirical verification. From a chemical principles standpoint, many simple barium salts are water-soluble, and the large, polarizable TFSI anion often confers solubility in a range of solvents. Its noted use in non-aqueous applications also implies solubility in organic solvents.[2]

-

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This is a critical consideration for handling and storage, as the presence of water can significantly impact electrochemical performance and potentially lead to hydrolysis or side reactions.[8]

Analysis of Chemical Properties

-

Thermal Stability: The thermal stability of TFSI-based salts is exceptionally high and is primarily dictated by the anion.[7] This suggests that Ba(TFSI)₂ is stable to high temperatures, which is consistent with its high melting point. This property is crucial for applications in high-temperature environments, such as high-energy-density batteries that may operate under significant thermal load.

-

Electrochemical Stability: The TFSI anion is renowned for its wide electrochemical stability window, making it a cornerstone of modern electrolytes.[3][9] While the precise window for Ba(TFSI)₂ must be determined experimentally, TFSI-based ionic liquids are generally stable over a broad potential range.[3] Studies on related TFSI salts indicate that reductive decomposition of the anion typically begins at negative potentials around -2.0 V vs. Fc+/Fc.[8] This broad stability range is essential for electrolytes used in high-voltage battery systems.[10]

-

Reactivity and Safety: Ba(TFSI)₂ is classified as a corrosive material, capable of causing severe skin burns and eye damage.[2][11] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Due to its hygroscopic nature, it must be stored under an inert, dry atmosphere.

Experimental Protocols for Core Characterization

To ensure scientific integrity, all claims about a material's properties must be verifiable. The following protocols outline self-validating systems for characterizing Ba(TFSI)₂.

Synthesis and Characterization Workflow

The logical flow for working with Ba(TFSI)₂ involves careful handling, followed by a sequence of characterization techniques to verify its key properties before application.

Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset decomposition temperature and assess thermal stability.

-

Methodology:

-

Preparation: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of Ba(TFSI)₂ into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA instrument. Purge with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.

-

Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Data Analysis: Plot the sample weight (%) as a function of temperature. The onset of decomposition is determined from the initial significant weight loss, typically where the derivative of the weight loss curve peaks.

-

-

Causality: A slow, controlled heating rate ensures thermal equilibrium and provides a clear decomposition profile. The inert atmosphere prevents oxidative degradation, isolating the intrinsic thermal stability of the compound.

Protocol: Solubility Verification

-

Objective: To resolve conflicting reports on water solubility and determine solubility in a common organic solvent.

-

Methodology:

-

Preparation: Prepare two vials, one with 10 mL of deionized water and another with 10 mL of propylene carbonate.

-

Titration: Add a small, pre-weighed amount (e.g., 100 mg) of Ba(TFSI)₂ to each vial.

-

Observation: Stir vigorously for 15 minutes at room temperature. Visually inspect for dissolution.

-

Quantification (if soluble): Continue adding pre-weighed aliquots of Ba(TFSI)₂ until saturation is reached (i.e., solid material no longer dissolves). Calculate the solubility in g/100 mL.

-

-

Self-Validation: This direct observational method provides an unambiguous, albeit qualitative, answer to solubility. The quantitative follow-up provides a precise value that can be used for formulating solutions of known concentration.

Protocol: Electrochemical Stability Window Measurement

-

Objective: To determine the range of voltages over which the electrolyte (containing Ba(TFSI)₂) is stable.

-

Methodology:

-

Electrolyte Preparation: In a glovebox, dissolve Ba(TFSI)₂ in a dry, battery-grade organic solvent (e.g., propylene carbonate) to a known concentration (e.g., 0.5 M).

-

Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a lithium foil as the reference electrode, and a larger lithium foil as the counter electrode.

-

Cyclic Voltammetry (CV): Perform CV using a potentiostat. Scan the potential from the open-circuit potential first towards negative potentials until the cathodic (reduction) current increases sharply, then reverse the scan towards positive potentials until the anodic (oxidation) current increases sharply. A typical scan rate is 10-20 mV/s.

-

Data Analysis: The electrochemical stability window is the potential difference between the onset of the anodic and cathodic currents.

-

-

Causality: The three-electrode setup isolates the electrochemical processes occurring at the working electrode. The sharp increase in current signifies the decomposition of an electrolyte component (the salt or the solvent), defining the limits of stable operation.

Applications and Outlook

The robust properties of Ba(TFSI)₂ make it a candidate for several advanced applications:

-

Electrolytes for Divalent Batteries: While lithium-ion batteries are dominant, there is growing interest in divalent ion batteries (e.g., Mg²⁺, Ca²⁺, Ba²⁺) for potentially higher energy densities. The high stability and solubility of Ba(TFSI)₂ make it a model compound for studying the fundamentals of divalent ion transport in non-aqueous electrolytes.

-

Precursor Material: It can serve as a precursor for the synthesis of other TFSI-based materials through salt metathesis reactions.

-

High-Temperature Applications: Its exceptional thermal stability is advantageous for use in high-temperature catalysis or as a heat transfer medium where extremely low vapor pressure is required.

Conclusion

Barium bis(trifluoromethanesulfonimide) is a highly stable ionic salt characterized by a high melting point, excellent thermal and electrochemical stability, and a hygroscopic nature. These properties are imparted primarily by the large, non-coordinating TFSI anion. While its primary application space is still emerging, its characteristics make it a valuable compound for fundamental research in next-generation energy storage systems and other advanced material applications. Proper handling in an inert environment is critical to preserving its integrity and performance.

References

-

Barium bis(trifluoromethylsulfonyl)imide. (n.d.). American Elements. Retrieved from [Link]

-

Bistriflimide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Barium bis(trifluoromethylsulfonyl)imide CAS #: 168106-22-7. (n.d.). Eforu Chemical. Retrieved from [Link]

-

Kar, M., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. Retrieved from [Link]

-

Bis(trifluoromethane)sulfonimide. (n.d.). PubChem. Retrieved from [Link]

-

Barium(II) Bis(trifluoromethanesulfonyl)imide SDS. (n.d.). SDS Manager Inc. Retrieved from [Link]

-

Scheuermeyer, M., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. New Journal of Chemistry. Retrieved from [Link]

-

Menne, S., et al. (2013). Electrochemistry at Negative Potentials in Bis(trifluoromethanesulfonyl)amide Ionic Liquids. ResearchGate. Retrieved from [Link]

-

Wang, J., et al. (2018). Bis(fluorosulfonyl)imide-based electrolyte for rechargeable lithium batteries: A perspective. ResearchGate. Retrieved from [Link]

-

Scheuermeyer, M., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. New Journal of Chemistry, 40(6), 5329-5337. Retrieved from [Link]

-

Kar, M., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC - NIH. Retrieved from [Link]

-

Zhang, X., et al. (2015). A low-temperature hydrothermal synthesis of submicron spherical BaF2. RSC Publishing. Retrieved from [Link]

-

Lithium bis(trifluoromethanesulfonyl)imide. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Bistriflimide - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Barium bis(trifluoromethylsulfonyl)imideCAS #: 168106-22-7 [eforu-chemical.com]

- 5. strem.com [strem.com]

- 6. Barium bis(trifluoromethanesulfonimide) Manufacturer Ba(TFSI)2, Ba(NTf2)2, Ba(Tf2N)2 Factory CAS 168106-22-7, CasNo.168106-22-7 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Barium(II) Bis(trifluoromethanesulfonyl)imide SDS - Download & Subscribe for Updates [sdsmanager.com]

An In-depth Technical Guide to the Lewis Acidity of Barium Bis(trifluoromethanesulfonimide)

Abstract

Barium bis(trifluoromethanesulfonimide), often abbreviated as Ba(NTf₂)₂, is a salt comprising a divalent barium cation (Ba²⁺) and two weakly coordinating bis(trifluoromethanesulfonimide) (NTf₂⁻) anions.[1][2][3][4][5] While the individual components are well-known in various chemical contexts, the characterization of Ba(NTf₂)₂ as a Lewis acid is of increasing importance, particularly in the fields of catalysis and materials science. This guide provides a comprehensive overview of the principles governing the Lewis acidity of Ba(NTf₂)₂, methodologies for its characterization, and its practical implications for researchers and drug development professionals.

Introduction: The Nature of Lewis Acidity in Ba(NTf₂)₂

A Lewis acid is defined as an electron-pair acceptor.[6] In the context of Ba(NTf₂)₂, the barium cation (Ba²⁺) serves as the Lewis acidic center. Its capacity to accept electron density arises from its positive charge and the presence of vacant orbitals. The bis(trifluoromethanesulfonimide) (NTf₂⁻) anions play a crucial, albeit indirect, role. As a large, charge-delocalized, and weakly coordinating anion, NTf₂⁻ minimizes ion pairing with the Ba²⁺ cation in solution, thereby enhancing the availability of the barium center to interact with other Lewis bases.[1][2][3][4][5]

The Lewis acidity of metal salts like Ba(NTf₂)₂ is a critical parameter that influences their catalytic activity and their ability to tune the electronic properties of other molecules.[7] Understanding and quantifying this property is essential for the rational design of new catalysts and functional materials.

Theoretical Framework of Lewis Acidity

The Lewis acidity of a metal cation in a salt is influenced by several factors:

-

Charge Density: A higher charge-to-radius ratio of the cation generally leads to stronger Lewis acidity. Barium, as an alkaline earth metal, possesses a +2 charge, contributing to its Lewis acidic character.[8]

-

Nature of the Counter-anion: The counter-anion's ability to coordinate to the metal center significantly impacts the effective Lewis acidity. Weakly coordinating anions, such as NTf₂⁻, result in a more "naked" and, therefore, more Lewis acidic cation in solution.[9] The delocalization of the negative charge over the two trifluoromethylsulfonyl groups in the NTf₂⁻ anion is key to its weak coordinating ability.[10]

-

Solvent Effects: The solvent can coordinate to the metal cation, competing with the Lewis base of interest and modulating the overall observed Lewis acidity.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Factors influencing the Lewis acidity of Ba(NTf₂)₂.

Experimental Determination of Lewis Acidity

Several methods can be employed to experimentally quantify the Lewis acidity of compounds like Ba(NTf₂)₂. These can be broadly categorized as spectroscopic and thermodynamic approaches.

The Gutmann-Beckett Method: A Spectroscopic Approach

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of molecular species.[11] It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon interaction with a Lewis acid.[12]

The oxygen atom in Et₃PO is a Lewis base and coordinates to the Lewis acidic center (Ba²⁺ in this case).[6][11] This coordination leads to a deshielding of the adjacent phosphorus atom, resulting in a downfield shift in the ³¹P NMR spectrum.[6] The magnitude of this shift is proportional to the strength of the Lewis acid.

The Acceptor Number (AN) can be calculated using Gutmann's original definition, providing a quantitative measure of Lewis acidity.[11]

Experimental Protocol: Gutmann-Beckett Method

-

Preparation of Solutions:

-

Prepare a stock solution of the Lewis acid, Ba(NTf₂)₂, of known concentration in a suitable deuterated solvent (e.g., CD₃CN or CD₂Cl₂). The salt must be rigorously dried to avoid interference from water.

-

Prepare a stock solution of the probe molecule, triethylphosphine oxide (Et₃PO), of known concentration in the same deuterated solvent.

-

-

NMR Sample Preparation:

-

In an NMR tube, mix precise volumes of the Ba(NTf₂)₂ and Et₃PO stock solutions to achieve the desired molar ratio (typically a 1:1 ratio is a good starting point, but an excess of the Lewis acid may be required to ensure complete adduct formation).[13]

-

-

NMR Data Acquisition:

-

Acquire a ³¹P{¹H} NMR spectrum of the sample.

-

Record the chemical shift (δ) of the Et₃PO-Ba(NTf₂)₂ adduct.

-

Acquire a ³¹P{¹H} NMR spectrum of a reference sample containing only Et₃PO in the same solvent to determine the chemical shift of the free probe.

-

-

Data Analysis:

-

Calculate the change in chemical shift (Δδ) = δ(adduct) - δ(free probe).

-

The Δδ value provides a direct comparison of the Lewis acidity of Ba(NTf₂)₂ with other Lewis acids measured under the same conditions.

-

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];

} Caption: Workflow for the Gutmann-Beckett method.

Other Spectroscopic and Titration Methods

While the Gutmann-Beckett method is prevalent, other techniques can also provide valuable insights:

-

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of a Lewis basic probe molecule (e.g., a carbonyl-containing compound) upon coordination to Ba²⁺ can be monitored.[14]

-

Fluorescence Spectroscopy: Utilizing fluorescent probe molecules that exhibit changes in their emission spectra upon binding to a Lewis acid offers a sensitive method for determining Lewis acidity.[15]

-

NMR Titrations: A more rigorous approach involves titrating the Lewis base probe into a solution of the Lewis acid (or vice versa) and monitoring the changes in chemical shifts.[1][4][5] This allows for the determination of the binding constant (Kₐ) for the Lewis acid-base adduct formation, providing a thermodynamic measure of Lewis acidity.

Computational Approaches

Density Functional Theory (DFT) and other computational methods are powerful tools for investigating Lewis acidity.[16][17] These methods can be used to:

-

Calculate the Fluoride Ion Affinity (FIA), which is a theoretical measure of the global Lewis acidity (gLA).[13]

-

Model the interaction between Ba²⁺ and various Lewis bases, providing insights into the geometry and energetics of the resulting adducts.[18]

-

Predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data.

Quantitative Data and Comparisons

Recent studies have begun to quantify the effective Lewis acidity of a range of metal bis(trifluoromethanesulfonimide) salts, including Ba(NTf₂)₂.[1][2][3][4][5] These studies consistently show that TFSI⁻ salts are systematically stronger effective Lewis acids than their triflate (OTf⁻) analogues.[1][4][5]

| Cation | Anion | Δδ (ppm) for TPPO Adduct¹ | Reference |

| Ba²⁺ | NTf₂⁻ | Data not explicitly found, but expected to be significant | [1][2][3][4][5] |

| Ca²⁺ | NTf₂⁻ | Strong binding observed | [1][2][3][4][5] |

| Mg²⁺ | NTf₂⁻ | Strong binding observed | [1][2][3][4][5] |

| Li⁺ | NTf₂⁻ | Moderate binding observed | [1][2][3][4][5] |

¹Data is often presented for triphenylphosphine oxide (TPPO) as the probe molecule.[1][2][3][4][5]

Applications in Research and Drug Development

The Lewis acidic nature of Ba(NTf₂)₂ makes it a promising candidate for various applications:

-

Catalysis: As a Lewis acid catalyst, Ba(NTf₂)₂ can be employed in a range of organic transformations, such as Diels-Alder reactions, Friedel-Crafts reactions, and aldol condensations.[7] Its solubility in organic solvents is a significant advantage.[8]

-

Electrolytes: The high ionic conductivity and electrochemical stability of TFSI⁻ salts make them suitable for use in electrolytes for batteries and other electrochemical devices.[9]

-

Materials Science: The ability of Ba²⁺ to coordinate to various ligands can be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Conclusion

Barium bis(trifluoromethanesulfonimide) is an effective Lewis acid due to the combination of a divalent barium cation and a weakly coordinating NTf₂⁻ anion. Its Lewis acidity can be reliably quantified using a variety of experimental techniques, with the Gutmann-Beckett method being a particularly convenient and informative approach. The understanding and characterization of the Lewis acidity of Ba(NTf₂)₂ are crucial for its application in catalysis and materials science, offering exciting opportunities for the development of new technologies.

References

-

Gutmann–Beckett method. In Wikipedia; 2023. [Link]

-

What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Angewandte Chemie International Edition. [Link]

-

Illuminating Lewis acidity strength. ORCA - Cardiff University. [Link]

-

Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications. [Link]

-

Determination of Lewis Acidity using 31P NMR. Carbon. [Link]

-

Acids and Bases 15: Measures of Lewis Acid-Base Strength G (Spectroscopic Lewis Acidity & Basicity). YouTube. [Link]

-

A Simple and Effective Method of Determining Lewis Acidity by Using Fluorescence. Chem. [Link]

-

Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy. Journal of Visualized Experiments. [Link]

-

What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. PubMed Central. [Link]

-

Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. PubMed. [Link]

-

Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. R Discovery. [Link]

-

Quantifying the Lewis Acidity of Mono‑, Di‑, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. ACS Figshare. [Link]

-

Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. ChemRxiv. [Link]

-

Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. ResearchGate. [Link]

-

Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. ChemRxiv. [Link]

-

Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. ChemRxiv. [Link]

-

What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann‐Beckett Method. ResearchGate. [Link]

-

Complexes of bis[(perfluoroalkyl)sulfonyl]imides and their catalytic applications. ScienceDirect. [Link]

-

Synthesis and structures of alkaline earth metal salts of bis[(trifluoromethyl)sulfonyl]imide. ResearchGate. [Link]

-

Barium bis(trifluoromethylsulfonyl)imide. AMERICAN ELEMENTS. [Link]

-

Computational Studies of Lewis Acidity and Basicity in Frustrated Lewis Pairs. PubMed. [Link]

-

A Lewis Acid-Base Computational Exercise for Advanced Inorganic Chemistry. ResearchGate. [Link]

-

Bistriflimide. In Wikipedia; 2023. [Link]

-

Effect of NTf2⁻ on the catalytic reaction. ResearchGate. [Link]

-

Ca(NTf 2 ) 2 and DABCO-mediated SuFEx between sulfur(VI) fluorides and amines. ResearchGate. [Link]

-

Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. PubMed Central. [Link]

-

Experimental Lewis acidity and basicity scales for boranes and N‐, O‐,... ResearchGate. [Link]

-

Nature and Strength of Lewis Acid/Base Interaction in Boron and Nitrogen Trihalides. PubMed Central. [Link]

Sources

- 1. Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. acs.figshare.com [acs.figshare.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. americanelements.com [americanelements.com]

- 9. Bistriflimide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 12. magritek.com [magritek.com]

- 13. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Computational studies of lewis acidity and basicity in frustrated lewis pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nature and Strength of Lewis Acid/Base Interaction in Boron and Nitrogen Trihalides - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Criticality of Environmental Control in Advanced Material Applications

An In-Depth Technical Guide to the Hygroscopic Nature of Barium bis(trifluoromethanesulfonimide)

In the realm of modern chemistry, particularly in catalysis and drug development, the performance of a reagent is intrinsically linked to its purity and stability. Barium bis(trifluoromethanesulfonimide), Ba(NTf₂)₂, is a powerful Lewis acid catalyst with significant applications in organic synthesis.[1][2] However, its efficacy is profoundly influenced by a frequently underestimated physical property: hygroscopicity. The propensity of this salt to attract and absorb atmospheric moisture can alter its chemical reactivity, physical state, and ultimately, its performance in sensitive applications. This guide provides a comprehensive technical overview of the hygroscopic nature of Ba(NTf₂)₂, detailing the underlying mechanisms, robust characterization protocols, and best practices for handling and storage to ensure experimental reproducibility and success.

Understanding Barium bis(trifluoromethanesulfonimide): A Profile

Barium bis(trifluoromethanesulfonimide), with the chemical formula C₄BaF₁₂N₂O₈S₄, is a metal salt consisting of a central barium cation (Ba²⁺) and two bis(trifluoromethanesulfonimide) anions (NTf₂⁻).[3][4] The NTf₂⁻ anion is known for its charge delocalization and low coordinating ability, which contributes to the high Lewis acidity of the corresponding metal cations.

Key Chemical and Physical Properties:

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄BaF₁₂N₂O₈S₄ | [3] |

| Molecular Weight | 697.62 g/mol | [3] |

| Appearance | White to off-white powder | [5] |

| Melting Point | >300 °C | [3][6] |

| Key Feature | Strong Lewis acid catalyst | [1] |

| Hygroscopicity | Moisture sensitive, hygroscopic |[7][8] |

The utility of Ba(NTf₂)₂ in promoting a range of organic transformations, such as Friedel-Crafts reactions and cycloadditions, is well-documented.[2][9] However, industrial-scale production and laboratory use are challenged by the compound's hygroscopic nature, which necessitates careful control over environmental conditions to maintain its catalytic activity.[7]

The Mechanism of Hygroscopicity in Ionic Salts

Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, typically at room temperature.[10] For an ionic salt like Ba(NTf₂)₂, this process is driven by the strong electrostatic interactions between the polar water molecules and the ions in the crystal lattice.

The primary interaction involves the hydration of the Ba²⁺ cation. The positive charge of the barium ion attracts the partial negative charge on the oxygen atom of water molecules, forming a hydration shell. While the large, sterically hindered NTf₂⁻ anion is less prone to hydration than smaller anions like chloride, it does not completely shield the cation from interaction with atmospheric moisture.

Materials that are highly hygroscopic may eventually absorb enough water to dissolve completely, a property known as deliquescence.[10] While Ba(NTf₂)₂ is not typically classified as deliquescent, its tendency to absorb moisture can cause it to become damp and form clumps, making accurate weighing and handling difficult and altering its effective concentration in a reaction mixture.[10][11]

Characterization Protocols for Hygroscopicity

To ensure the reliability of experiments using Ba(NTf₂)₂, a quantitative and qualitative understanding of its interaction with water is essential. The following protocols outline robust, self-validating methods for characterizing the hygroscopic nature of the salt.

Quantitative Analysis: Karl Fischer Titration

Causality and Expertise: Karl Fischer (KF) titration is the gold standard for determining water content.[12] Its specificity is unparalleled because the chemical reaction stoichiometrically consumes only water, providing an absolute and accurate measurement unaffected by other volatile components.[13] For a solid sample like Ba(NTf₂)₂, the primary challenge is ensuring the complete release of all bound and adsorbed water for titration.[14]

Experimental Protocol: Volumetric Karl Fischer Titration

-

Instrument Preparation: Set up the volumetric Karl Fischer titrator. Add a suitable solvent, such as anhydrous methanol, to the titration vessel.

-

Solvent Titration: Titrate the solvent with the KF reagent to a stable, anhydrous endpoint. This step removes any residual water in the solvent and conditions the vessel.

-

Standardization: Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.[12] Titrate to the endpoint. The water equivalence factor (F) of the KF reagent is calculated in mg/mL.

-

Sample Preparation and Handling: Due to the hygroscopic nature of Ba(NTf₂)₂, all sample handling must be performed in a controlled, low-humidity environment (e.g., a glove box or using a dry air-flushed balance).[15]

-

Sample Analysis: Accurately weigh approximately 100-200 mg of the Ba(NTf₂)₂ sample and quickly transfer it to the titration vessel.

-

Titration: Begin the titration immediately. Stir the sample to ensure complete dissolution or extraction of water. The titration proceeds until the endpoint is reached, indicating all water has been consumed.

-

Calculation: The water content is calculated using the formula: Water Content (%) = (Volume of KF Reagent (mL) × F (mg/mL)) / (Sample Weight (mg)) × 100

Data Presentation: Sample Karl Fischer Titration Results

| Sample Batch | Sample Weight (mg) | KF Reagent Volume (mL) | Water Content (%) |

|---|---|---|---|

| A (As-received) | 155.2 | 1.75 | 0.56 |

| B (After 1h @ 50% RH) | 160.5 | 11.28 | 3.51 |

| C (After 1h @ 75% RH) | 152.8 | 20.11 | 6.58 |

Note: Data are illustrative.

Caption: Workflow for Karl Fischer Titration.

Dynamic Behavior: Thermogravimetric Analysis (TGA)

Causality and Expertise: TGA measures the change in mass of a sample as a function of temperature.[16] This technique is excellent for identifying the temperatures at which water is released and quantifying the amount of adsorbed versus bound (hydrate) water.[17][18] By controlling the heating rate, one can resolve distinct dehydration events. A slow heating rate can provide better separation of mass loss steps.[19]

Experimental Protocol: TGA for Dehydration Profiling

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Tare a TGA pan (typically alumina or platinum). In a controlled low-humidity environment, place 5-10 mg of the Ba(NTf₂)₂ sample into the pan. A smaller sample size helps prevent excessive pressure buildup during dehydration.[17]

-

Analysis Parameters: Place the sample in the TGA furnace. Purge with an inert gas (e.g., dry nitrogen) at a flow rate of 50-100 mL/min to remove atmospheric moisture and any evolved gases.

-

Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature above the boiling point of water and below the decomposition point of the salt (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water. The derivative of this curve (DTG) shows peaks at the temperatures of maximum mass loss rate.

-

Quantification: Calculate the percentage mass loss for each step to determine the amount of water lost.

Data Presentation: Sample TGA Results

| Sample | Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|---|

| Ba(NTf₂)₂ exposed to 75% RH | 40 - 120 | 6.5% | Loss of adsorbed/loosely bound water |

| | >120 | <0.1% | Thermally stable anhydrous salt |

Note: Data are illustrative.

Caption: Workflow for Thermogravimetric Analysis.

Qualitative Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality and Expertise: FTIR spectroscopy is a powerful tool for qualitatively identifying the presence of water. Water molecules have distinct vibrational modes that absorb infrared radiation at specific frequencies. The broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration, while the band near 1640 cm⁻¹ corresponds to the H-O-H bending vibration.[20] The shape and position of the O-H band can provide insights into the degree of hydrogen bonding between water molecules and the salt.[21]

Experimental Protocol: FTIR Analysis

-

Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: Prepare a sample of the Ba(NTf₂)₂ powder. For Attenuated Total Reflectance (ATR-FTIR), a small amount of powder is pressed firmly onto the ATR crystal. For transmission, a KBr pellet can be prepared, but this must be done in an extremely dry environment to avoid introducing water during sample preparation.

-

Initial Spectrum: Collect the spectrum of the "as-is" or dried sample. This serves as the baseline.

-

Exposure: Expose a separate sample to a humid environment (e.g., in a controlled humidity chamber) for a defined period.

-

Post-Exposure Spectrum: Quickly collect the spectrum of the humidified sample.

-

Spectral Analysis: Compare the spectra. The appearance or intensification of the broad O-H stretch (~3400 cm⁻¹) and H-O-H bend (~1640 cm⁻¹) bands in the exposed sample confirms the absorption of water.[20] Difference spectroscopy can be used to isolate the spectral features of the absorbed water.[22]

Caption: FTIR detection of water in a sample.

Implications for Handling, Storage, and Application

The hygroscopic nature of Barium bis(trifluoromethanesulfonimide) demands rigorous protocols for its handling and storage to preserve its chemical integrity and catalytic efficacy.

Handling Recommendations:

-

Controlled Environments: Whenever possible, handle the salt inside a glove box with a low-moisture atmosphere (<10 ppm H₂O).[15] If a glove box is unavailable, use a glove bag purged with an inert gas like nitrogen or argon.

-

Minimize Exposure: Limit the time the container is open to the ambient atmosphere. Use pre-weighed aliquots in sealed vials for routine reactions to avoid repeatedly exposing the bulk material.[15][23]

Storage Recommendations:

-

Airtight Containers: Store Ba(NTf₂)₂ in tightly sealed containers, preferably with a PTFE-lined cap to provide a robust moisture barrier.[23]

-

Desiccators: For long-term storage, place the sealed container inside a desiccator containing a high-capacity desiccant (e.g., phosphorus pentoxide or fresh molecular sieves).[23]

Impact on Applications:

-

Catalyst Deactivation: Water can act as a competing Lewis base, coordinating to the Ba²⁺ center and reducing its ability to activate substrates, thereby lowering reaction rates and yields.

-

Hydrolysis: In some cases, absorbed water can lead to the hydrolysis of reactants or products, generating undesirable byproducts.

-

Inaccurate Stoichiometry: If the salt has absorbed a significant amount of water, its actual mass will be higher than the mass of the active compound, leading to errors in stoichiometry and irreproducible results.

Conclusion

Barium bis(trifluoromethanesulfonimide) is a valuable catalyst whose performance is directly tied to its anhydrous state. Its inherent hygroscopicity is a critical parameter that must be understood and controlled. By employing robust analytical techniques such as Karl Fischer titration for accurate water quantification, thermogravimetric analysis for dehydration profiling, and FTIR spectroscopy for qualitative confirmation, researchers can confidently assess and manage the moisture content of this reagent. Implementing stringent handling and storage protocols is not merely a suggestion but a requirement for achieving reproducible, high-fidelity results in research and development applications.

References

- Sigma-Aldrich.

- Riza, M. A., Go, Y. I., Maier, R. R. J., et al. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.

- Scharlab.

- Wikipedia.

- Pharmaguideline. (2011).

- Mettler Toledo.

- Heriot-Watt Research Portal. (2020).

- Elsevier. (2018).

- Journal of Chemical Education. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

- ACS Publications. (2020).

- ResearchGate. (2025). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF.

- Elsevier. (2021).

- American Chemical Society. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

- PubMed Central - NIH. On the Moisture Absorption Capability of Ionic Liquids.

- Semantic Scholar. On the Moisture Absorption Capability of Ionic Liquids.

- The Journal of Physical Chemistry B. (2024). On the Moisture Absorption Capability of Ionic Liquids.

- ResearchGate. (2025).

- PubMed. (2020).

- Vulcanchem. Barium Bis-triflimide () for sale.

- HepatoChem. How do you handle hygroscopic salts?.

- NIH. (2015). Compensation of Strong Water Absorption in Infrared Spectroscopy Reveals the Secondary Structure of Proteins in Dilute Solutions.

- RSC Publishing. (2018). Qualitatively and quantitatively characterizing water adsorption of a cellulose nanofiber film using micro-FTIR spectroscopy.

- Hitachi.

- UNT Digital Library. Fourier Transform Infrared Spectroscopy Studies of Water-Polymer Interactions in Chemically Amplified Photoresists.

- Wiley Online Library. (2001). Fourier transform infrared study on the sorption of water to various kinds of polymer thin films. Journal of Polymer Science Part B.

- NIH.

- Reddit. (2017). Drying and Storing Hygroscopic Salts.

- ResearchGate. (2023).

- Benchchem. Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.

- Wikipedia. Hygroscopy.

- Scribd. Handling of Hygroscopic Products System-Technik.

- OSTI.gov.

- Sigma-Aldrich. Barium bis(trifluoromethanesulfonimide) 168106-22-7.

- PubChem - NIH. Barium Bis-triflimide | C4H2BaF12N2O8S4 | CID 131725281.